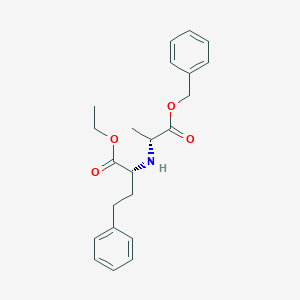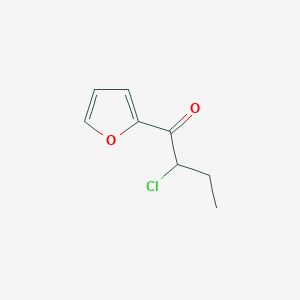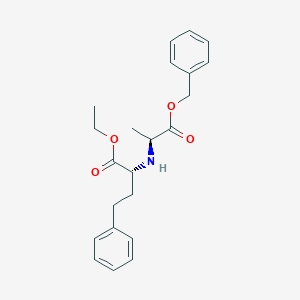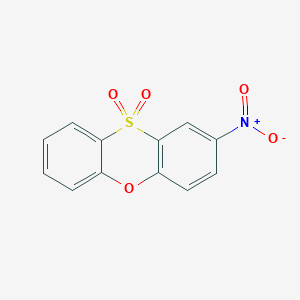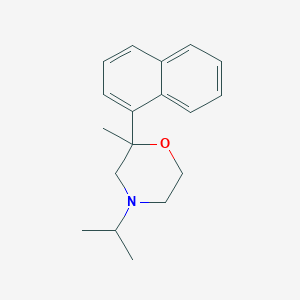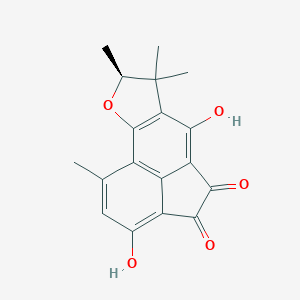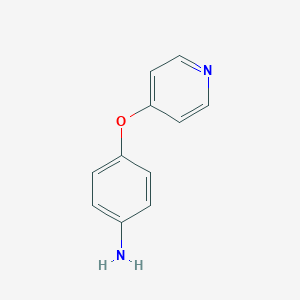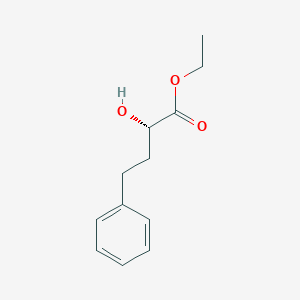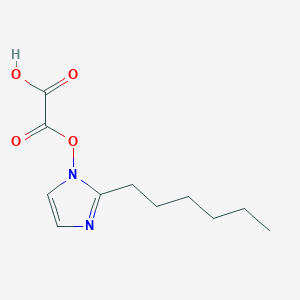
Oxalic acid, 2-hexyl-1-imidazolyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid, 2-hexyl-1-imidazolyl ester, also known as HXIM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HXIM is a type of imidazole derivative that has been found to have various applications in the field of biochemistry and pharmacology. In
Aplicaciones Científicas De Investigación
Oxalic acid, 2-hexyl-1-imidazolyl ester has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of biochemistry, where it has been found to have potent antioxidant properties. Oxalic acid, 2-hexyl-1-imidazolyl ester has been shown to scavenge free radicals and protect cells from oxidative damage. This makes it a potential candidate for the treatment of various diseases associated with oxidative stress, such as cancer, cardiovascular disease, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of Oxalic acid, 2-hexyl-1-imidazolyl ester is not fully understood, but it is believed to involve the scavenging of free radicals and the inhibition of oxidative stress. Oxalic acid, 2-hexyl-1-imidazolyl ester has been found to increase the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, which play a crucial role in protecting cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
In addition to its antioxidant properties, Oxalic acid, 2-hexyl-1-imidazolyl ester has been found to have several other biochemical and physiological effects. Oxalic acid, 2-hexyl-1-imidazolyl ester has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This makes it a potential candidate for the treatment of Alzheimer's disease, where the breakdown of acetylcholine is a key factor in the development of cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Oxalic acid, 2-hexyl-1-imidazolyl ester in lab experiments is its stability and solubility in water and organic solvents. This makes it easy to handle and manipulate in the laboratory. However, one of the limitations of using Oxalic acid, 2-hexyl-1-imidazolyl ester is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research and development of Oxalic acid, 2-hexyl-1-imidazolyl ester. One of the areas of research is the development of new synthetic methods for Oxalic acid, 2-hexyl-1-imidazolyl ester that are more efficient and cost-effective. Another area of research is the exploration of the potential applications of Oxalic acid, 2-hexyl-1-imidazolyl ester in the treatment of various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, the mechanism of action of Oxalic acid, 2-hexyl-1-imidazolyl ester needs to be further elucidated to fully understand its potential therapeutic benefits.
Conclusion:
In conclusion, Oxalic acid, 2-hexyl-1-imidazolyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in the field of biochemistry and pharmacology make it a promising candidate for the treatment of various diseases associated with oxidative stress and cognitive impairment. Further research and development of Oxalic acid, 2-hexyl-1-imidazolyl ester are needed to fully understand its potential therapeutic benefits.
Métodos De Síntesis
The synthesis of Oxalic acid, 2-hexyl-1-imidazolyl ester can be achieved through a multistep reaction process involving the reaction of hexylamine with glyoxal to form a Schiff base, which is then reduced with sodium borohydride to produce Oxalic acid, 2-hexyl-1-imidazolyl ester. This synthesis method has been reported in several scientific publications and has been found to be efficient and reliable.
Propiedades
Número CAS |
102504-43-8 |
|---|---|
Nombre del producto |
Oxalic acid, 2-hexyl-1-imidazolyl ester |
Fórmula molecular |
C11H16N2O4 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
2-(2-hexylimidazol-1-yl)oxy-2-oxoacetic acid |
InChI |
InChI=1S/C11H16N2O4/c1-2-3-4-5-6-9-12-7-8-13(9)17-11(16)10(14)15/h7-8H,2-6H2,1H3,(H,14,15) |
Clave InChI |
HSQFLMVUGHMYTG-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=NC=CN1OC(=O)C(=O)O |
SMILES canónico |
CCCCCCC1=NC=CN1OC(=O)C(=O)O |
Otros números CAS |
102504-43-8 |
Sinónimos |
2-(2-hexylimidazol-1-yl)oxy-2-oxo-acetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



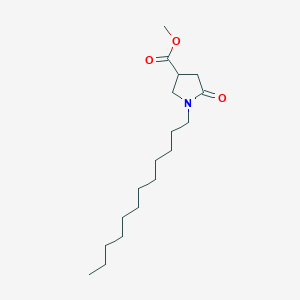
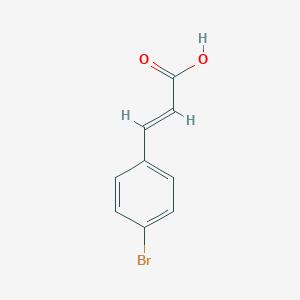
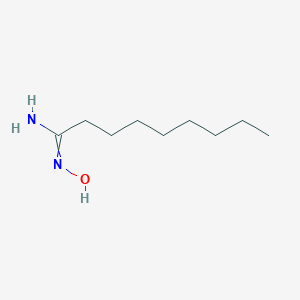
![(R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid](/img/structure/B17452.png)
![(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azaniumyl]propanoate](/img/structure/B17455.png)
